Potassium trifluoro(1-tosylpiperidin-4-yl)borate
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Overview
Description
Preparation Methods
The synthesis of Potassium trifluoro(1-tosylpiperidin-4-yl)borate typically involves the reaction of 1-tosylpiperidine with a boron reagent under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity .
Chemical Reactions Analysis
Potassium trifluoro(1-tosylpiperidin-4-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium trifluoro(1-tosylpiperidin-4-yl)borate has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium trifluoro(1-tosylpiperidin-4-yl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group . This group can undergo nucleophilic substitution, coupling, and other reactions, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Potassium trifluoro(1-tosylpiperidin-4-yl)borate can be compared with other similar compounds such as:
This compound: Similar in structure and reactivity.
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate: Another organoboron compound with similar applications in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C12H16BF3KNO2S |
---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
potassium;trifluoro-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]boranuide |
InChI |
InChI=1S/C12H16BF3NO2S.K/c1-10-2-4-12(5-3-10)20(18,19)17-8-6-11(7-9-17)13(14,15)16;/h2-5,11H,6-9H2,1H3;/q-1;+1 |
InChI Key |
AZMMDFAIRILEFT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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